procyanidin B3 3'-O-gallate

Catalog No.
S644351
CAS No.
M.F
C37H30O16
M. Wt
730.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
procyanidin B3 3'-O-gallate

Product Name

procyanidin B3 3'-O-gallate

IUPAC Name

[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C37H30O16

Molecular Weight

730.6 g/mol

InChI

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34+,35+/m0/s1

InChI Key

VLFKNLZNDSEVBZ-LBSACNJESA-N

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Description

Procyanidin B3 3'-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3'S)-hydroxy group of procyanidin B3. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B3.

Procyanidin B3 3'-O-gallate is a specific gallate ester derived from procyanidin B3, which is a type of proanthocyanidin. Proanthocyanidins, also known as condensed tannins, are oligomeric flavonoids found in various plants, particularly in fruits, seeds, and bark. The structure of procyanidin B3 3'-O-gallate consists of a flavan-3-ol backbone with a galloyl group attached at the 3'-hydroxy position. This compound is notable for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .

The synthesis of procyanidin B3 3'-O-gallate typically involves the condensation of gallic acid with procyanidin B3. This reaction can be facilitated by various Lewis acids, such as tin(IV) chloride or titanium(IV) chloride, which activate the electrophilic sites on the flavonoid structure. The resulting compound exhibits unique chemical properties due to the presence of the galloyl group, which can enhance its reactivity and biological activity compared to other procyanidins .

Procyanidin B3 3'-O-gallate has been studied for its biological activities, particularly its antioxidant capabilities. It demonstrates significant free radical scavenging activity, which can protect cells from oxidative stress. Additionally, research indicates that it may inhibit the proliferation of certain cancer cell lines more effectively than other polyphenolic compounds, such as epigallocatechin-3-O-gallate. Its ability to interact with proteins, such as lysozyme, suggests potential applications in modulating enzymatic activity and influencing cellular processes .

The synthesis of procyanidin B3 3'-O-gallate can be achieved through several methods:

  • Direct Condensation: A common approach involves the direct reaction of gallic acid with procyanidin B3 under acidic conditions using Lewis acids as catalysts. This method allows for the formation of the gallate ester effectively.
  • Protective Group Strategies: In some synthetic routes, protective groups are used to shield reactive sites on the flavonoid during synthesis. For instance, benzylation or acetylation of hydroxyl groups can facilitate selective reactions and improve yields .
  • Equimolar Condensation: Utilizing equimolar amounts of gallic acid and procyanidin B3 in a controlled environment can also yield this compound efficiently, often leading to multiple gallate derivatives depending on reaction conditions .

Procyanidin B3 3'-O-gallate has various applications in food science and medicine:

  • Nutraceuticals: Its antioxidant properties make it a valuable ingredient in dietary supplements aimed at improving health and preventing chronic diseases.
  • Cosmetics: Due to its skin-protective effects against oxidative damage, it is used in cosmetic formulations.
  • Pharmaceuticals: Research into its anti-cancer properties may lead to novel therapeutic agents targeting specific cancer types .

Studies have shown that procyanidin B3 3'-O-gallate interacts with several biological molecules:

  • Proteins: It binds to lysozyme, inducing structural changes that may affect enzymatic activity and stability.
  • Cellular Targets: The compound has been observed to influence signaling pathways related to cell proliferation and apoptosis in cancer cells.
  • Antioxidant Mechanisms: Its ability to scavenge free radicals contributes to its protective effects against oxidative stress in various biological contexts .

Procyanidin B3 3'-O-gallate shares structural similarities with other proanthocyanidins and flavonoids but possesses unique features due to its galloyl modification. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Procyanidin B1Dimeric structure without galloyl groupExhibits strong antioxidant properties
Epigallocatechin-3-O-gallateGalloyl group at a different positionKnown for potent anti-cancer effects
Procyanidin B2Similar dimeric structureDifferent hydroxyl substitution pattern
Procyanidin C1Contains additional hydroxyl groupsEnhanced solubility and potential bioavailability

Procyanidin B3 3'-O-gallate stands out due to its specific galloyl substitution at the 3'-position, which enhances its biological activities compared to other similar compounds. This unique modification not only affects its chemical reactivity but also significantly influences its interaction with biological systems .

XLogP3

3.5

Wikipedia

Procyanidin B3 3'-O-gallate

Dates

Modify: 2023-07-20

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